4-((3-methylpiperidin-1-yl)sulfonyl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide
Beschreibung
This compound is a benzamide derivative featuring a sulfonyl-linked 3-methylpiperidine moiety and a sulfamoyl-linked 4-methylpyrimidinyl group. The structure combines a benzamide core with two distinct heterocyclic systems: a 3-methylpiperidine (a six-membered nitrogen-containing ring) and a 4-methylpyrimidine (a diazine ring).
Eigenschaften
IUPAC Name |
4-(3-methylpiperidin-1-yl)sulfonyl-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O5S2/c1-17-4-3-15-29(16-17)36(33,34)22-9-5-19(6-10-22)23(30)27-20-7-11-21(12-8-20)35(31,32)28-24-25-14-13-18(2)26-24/h5-14,17H,3-4,15-16H2,1-2H3,(H,27,30)(H,25,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKSQZFYGZHBEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC(=N4)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 4-((3-methylpiperidin-1-yl)sulfonyl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide is a complex organic molecule with potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic implications based on available literature.
Chemical Structure and Properties
The molecular formula of the compound is . It features a sulfonamide group, a piperidine ring, and a pyrimidine derivative, which are known to contribute to various biological activities. The structure can be represented as follows:
Synthesis
The synthesis of this compound involves multi-step organic reactions typically starting from readily available precursors. The synthetic pathway often includes the formation of the sulfonamide linkage, followed by the introduction of the piperidine and pyrimidine moieties. Detailed methodologies for the synthesis can be found in patent literature and scientific articles focusing on related compounds .
Antiviral Activity
Research has indicated that benzamide derivatives exhibit antiviral properties. For instance, similar compounds have shown activity against enterovirus 71 (EV71), with IC50 values in low micromolar ranges . While specific data on the target compound's antiviral efficacy is limited, its structural similarities to active derivatives suggest potential in antiviral applications.
Antibacterial and Antifungal Properties
Compounds containing sulfonamide groups are well-documented for their antibacterial activities. The sulfonamide moiety is crucial for enzyme inhibition, particularly in bacterial folate synthesis pathways. Studies have demonstrated that derivatives with piperidine rings exhibit significant antibacterial effects against various strains, including resistant bacteria .
Enzyme Inhibition
The compound's structure suggests it may act as an inhibitor of key enzymes such as acetylcholinesterase (AChE), which is relevant for treating neurodegenerative diseases. Compounds with similar functionalities have been evaluated for their ability to inhibit AChE and urease, indicating a broad scope of pharmacological activity .
Case Study 1: Antiviral Efficacy
A study synthesized several N-phenylbenzamide derivatives and evaluated their anti-EV71 activities. The most potent compounds had IC50 values ranging from 5.7 to 12 μM, indicating that structural modifications can enhance antiviral activity . This suggests that our target compound could be optimized for similar antiviral properties.
Case Study 2: Antibacterial Activity
In another investigation, piperidine derivatives were synthesized and tested against various bacterial strains. Results showed significant antibacterial activity linked to the presence of the sulfonamide group. The study highlighted that structural variations could lead to improved efficacy against resistant strains .
Data Table: Biological Activities of Related Compounds
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
The compound exhibits potential as a pharmaceutical agent due to its structural features that may interact with biological targets. Its sulfonamide and piperidine moieties suggest activity against various enzymes and receptors.
Case Study: Anticancer Activity
Research indicates that compounds with similar structures have shown promise in targeting cancer cell proliferation. For instance, sulfonamide derivatives have been studied for their ability to inhibit carbonic anhydrase, an enzyme often overexpressed in tumors .
Table 1: Anticancer Activity of Sulfonamide Derivatives
| Compound Name | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Carbonic Anhydrase | 0.5 | |
| Compound B | Dihydropteroate Synthase | 0.3 | |
| 4-((3-methylpiperidin-1-yl)sulfonyl)... | TBD | TBD | Current Study |
Drug Development
The synthesis of this compound has been explored for developing new drugs aimed at treating bacterial infections due to its sulfamoyl group, which is known for antimicrobial properties.
Case Study: Antibiotic Properties
A study on related sulfamoyl compounds demonstrated significant antibacterial activity against resistant strains of bacteria, suggesting that this compound could be a candidate for further development .
Table 2: Antimicrobial Activity of Sulfamoyl Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|---|
| Compound C | E. coli | 15 | |
| Compound D | S. aureus | 10 | |
| 4-((3-methylpiperidin-1-yl)sulfonyl)... | TBD | TBD | Current Study |
Biochemical Research
In biochemical studies, the compound can serve as a tool for investigating enzyme inhibition mechanisms or receptor-ligand interactions due to its ability to form stable complexes with target proteins.
Case Study: Enzyme Inhibition
Research has shown that similar benzamide derivatives can effectively inhibit serine proteases, which are crucial in various physiological processes . The structural similarity suggests that this compound may also exhibit such inhibitory effects.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The following table compares the target compound with structurally related analogs, focusing on substituents, physicochemical properties, and biological activities. Key differences in heterocyclic groups, sulfonyl/sulfamoyl linkages, and substituent effects are highlighted.
Structural and Functional Insights
- Piperidine vs.
- Pyrimidine Substitution : The 4-methylpyrimidinyl group (vs. 4,6-dimethylpyrimidine in ) reduces steric hindrance, possibly improving target selectivity .
- Sulfonyl vs. Carbonyl Linkages : Sulfonyl groups (as in the target compound) increase electronegativity and hydrogen-bond acceptor capacity compared to carbonyl-linked analogs, influencing receptor affinity .
Physicochemical Properties
- Solubility: The sulfamoyl and sulfonyl groups enhance aqueous solubility relative to purely aromatic analogs (e.g., quinoline derivatives in ).
- Melting Points : Piperidine/pyrimidine combinations typically exhibit MPs in the 150–200°C range, consistent with analogs in and .
Q & A
Basic: What are the key challenges in synthesizing 4-((3-methylpiperidin-1-yl)sulfonyl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide?
Answer:
The synthesis involves multi-step reactions requiring precise control of sulfonylation and coupling conditions. A common challenge is the regioselective sulfonylation of the piperidine and pyrimidine moieties, as competing reactions may lead to byproducts (e.g., over-sulfonation). For example, sulfamoyl group installation on the phenyl ring requires anhydrous conditions to prevent hydrolysis . Purification via normal-phase chromatography with gradients of methanol/ammonium hydroxide is recommended to isolate the target compound .
Advanced: How can computational modeling optimize reaction conditions for sulfonamide bond formation in this compound?
Answer:
Density Functional Theory (DFT) calculations can predict activation energies for sulfonamide bond formation, identifying optimal temperatures and catalysts. For instance, modeling the nucleophilic attack of the piperidine nitrogen on the sulfonyl chloride intermediate can reveal steric hindrance from the 3-methyl group, necessitating higher reaction temperatures (e.g., 80–100°C) . Molecular dynamics simulations may also assess solvent effects, suggesting polar aprotic solvents like DMF to stabilize transition states .
Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?
Answer:
- NMR Spectroscopy: H and C NMR are essential for confirming sulfonamide linkages and regiochemistry. For example, the sulfamoyl proton on the pyrimidine ring typically appears as a singlet at δ 8.2–8.5 ppm .
- HPLC-MS: Reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% formic acid) coupled with high-resolution mass spectrometry validates molecular weight (±2 ppm error) and detects trace impurities .
Advanced: How can researchers resolve contradictory bioactivity data in enzyme inhibition assays?
Answer:
Contradictions may arise from assay conditions (e.g., pH, ionic strength) or enzyme isoforms. For example, if the compound shows variable IC values against carbonic anhydrase isoforms (CA-II vs. CA-IX), perform:
- Kinetic Studies: Use stopped-flow spectrophotometry to measure under standardized buffer conditions .
- X-ray Crystallography: Resolve the compound’s binding mode to active sites, identifying key interactions (e.g., hydrogen bonds with Thr199 in CA-II) that explain selectivity .
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
Store lyophilized powder at −20°C under inert gas (argon) to prevent sulfonamide hydrolysis. In solution, use DMSO-dried aliquots (≤10 mM) and avoid freeze-thaw cycles. Stability studies indicate <5% degradation over 6 months when stored at −80°C in amber vials .
Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacokinetics?
Answer:
- Modify Substituents: Replace the 3-methylpiperidine group with a 4-methylpiperazine to enhance solubility (logP reduction by ~0.5 units) without compromising target binding .
- Metabolic Stability: Introduce electron-withdrawing groups (e.g., trifluoromethyl) on the benzamide moiety to reduce CYP3A4-mediated oxidation, as shown in microsomal assays .
Basic: What in vitro assays are suitable for initial biological screening?
Answer:
- Enzyme Inhibition: Fluorescence-based assays (e.g., CA inhibition using 4-methylumbelliferyl acetate) .
- Cellular Uptake: Radiolabel the compound with C and measure accumulation in cell lines (e.g., HEK293) via scintillation counting .
Advanced: How should researchers validate target engagement in complex biological systems?
Answer:
- Photoaffinity Labeling: Incorporate a diazirine moiety into the compound, crosslink to target proteins in live cells, and identify bound proteins via LC-MS/MS .
- Thermal Shift Assay: Monitor protein melting temperature () shifts using differential scanning fluorimetry (DSF) to confirm binding .
Basic: What statistical methods are appropriate for analyzing dose-response data?
Answer:
- Nonlinear Regression: Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC/IC values.
- ANOVA with Tukey’s post hoc test: Compare multiple treatment groups, ensuring significance .
Advanced: How can machine learning predict off-target interactions for this compound?
Answer:
- QSAR Models: Train on datasets like ChEMBL to predict binding to off-target kinases (e.g., ABL1, EGFR) using descriptors like Morgan fingerprints and Mol2vec embeddings .
- Molecular Docking: Screen against the Protein Data Bank (PDB) to identify potential off-targets (e.g., serotonin receptors) with Glide SP scoring .
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